molecular formula C17H16ClN3O8S B11087876 Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate

Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate

Cat. No.: B11087876
M. Wt: 457.8 g/mol
InChI Key: QOLIIKQQAPDKNH-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3-amino-3-(3-nitrophenyl)propanoate with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitro and sulfonyl groups can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate can be compared with other similar compounds such as:

    Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-methoxypropionate: Similar in structure but with different functional groups, leading to different reactivity and applications.

    Ethyl 4-chloro-2-((2-nitrophenyl)hydrazono)-3-oxobutanoate: Another compound with nitro and chloro groups but different core structure, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C17H16ClN3O8S

Molecular Weight

457.8 g/mol

IUPAC Name

ethyl 3-[(2-chloro-5-nitrophenyl)sulfonylamino]-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C17H16ClN3O8S/c1-2-29-17(22)10-15(11-4-3-5-12(8-11)20(23)24)19-30(27,28)16-9-13(21(25)26)6-7-14(16)18/h3-9,15,19H,2,10H2,1H3

InChI Key

QOLIIKQQAPDKNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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